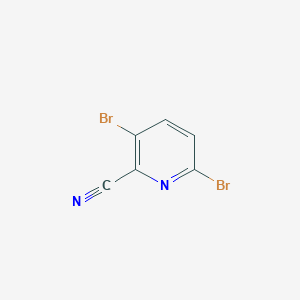

3,6-Dibromopicolinonitrile

Beschreibung

3,6-Dibromopicolinonitrile is a brominated pyridine derivative featuring two bromine atoms at the 3- and 6-positions of the pyridine ring and a nitrile group at the 2-position. Brominated picolinonitriles are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions and functional group transformations .

Eigenschaften

Molekularformel |

C6H2Br2N2 |

|---|---|

Molekulargewicht |

261.90 g/mol |

IUPAC-Name |

3,6-dibromopyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2Br2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H |

InChI-Schlüssel |

YEZKRLCYDFESFZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1Br)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopicolinonitrile typically involves the bromination of picolinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. The product is then purified through crystallization or distillation techniques to achieve the desired purity level .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,6-Dibrompicolinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Kupplungsreaktionen: Es kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, bei der es mit Boronsäuren in Gegenwart eines Palladiumkatalysators unter Bildung von Biarylverbindungen reagiert.

Häufige Reagenzien und Bedingungen:

Substitution: Reagenzien wie Natriumamid, Thioharnstoff oder Natriumalkoxid in Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF).

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4).

Hauptprodukte, die gebildet werden:

- Substituierte Picolinonitrile

- Oxidierte oder reduzierte Derivate

- Biarylverbindungen aus Kupplungsreaktionen

Wissenschaftliche Forschungsanwendungen

3,6-Dibrompicolinonitril hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird als Vorläufer für die Synthese von Medikamenten und Therapeutika untersucht.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet, darunter Farbstoffe und Polymere

5. Wirkmechanismus

Der Wirkmechanismus von 3,6-Dibrompicolinonitril hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Hemmung oder Aktivierung spezifischer Signalwege führt. Beispielsweise könnte es die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Agonismus oder Antagonismus modulieren .

Ähnliche Verbindungen:

4,6-Dibrompicolinonitril: Ein weiteres bromiertes Derivat von Picolinonitril mit ähnlichen chemischen Eigenschaften, jedoch unterschiedlichem Substitutionsmuster.

3,5-Dibrompicolinonitril: Ähnliche Struktur mit Bromatomen an den Positionen 3 und 5, was zu unterschiedlicher Reaktivität und Anwendungen führt.

Einzigartigkeit: 3,6-Dibrompicolinonitril ist einzigartig aufgrund seines spezifischen Substitutionsmusters, das seine Reaktivität und die Arten von Reaktionen beeinflusst, die es eingehen kann. Dies macht es zu einer wertvollen Verbindung für gezielte Synthesen und spezielle Anwendungen in verschiedenen Bereichen .

Wirkmechanismus

The mechanism of action of 3,6-Dibromopicolinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

3,5-Dibromopicolinonitrile (CAS 61830-09-9)

- Molecular Formula : C₆H₂Br₂N₂

- Molecular Weight : 265.91 g/mol

- Substituents : Bromine at 3- and 5-positions, nitrile at 2-position.

- Applications: Used in Suzuki-Miyaura coupling reactions to generate biaryl structures for drug discovery.

6-Bromo-3-Methylpicolinonitrile (CAS 1379335-87-1)

- Molecular Formula : C₇H₅BrN₂

- Molecular Weight : 213.03 g/mol

- Substituents : Bromine at 6-position, methyl at 3-position, nitrile at 2-position.

- This compound is a versatile intermediate for functionalizing pyridine cores .

Chlorinated Analogs

3,6-Dichloropicolinonitrile (CAS 1702-18-7)

- Molecular Formula : C₆H₂Cl₂N₂

- Molecular Weight : 173.00 g/mol

- Substituents : Chlorine at 3- and 6-positions, nitrile at 2-position.

- Reactivity : Chlorine atoms are less electronegative than bromine, leading to slower nucleophilic substitution reactions. This compound is classified as an irritant, highlighting the importance of safety protocols in handling halogenated nitriles .

Fluorinated Derivatives

3-(Trifluoromethyl)picolinonitrile (CAS 1214377-57-7)

- Molecular Formula : C₇H₃F₃N₂

- Molecular Weight : 172.11 g/mol

- Substituents : Trifluoromethyl group at 3-position, nitrile at 2-position.

- Electronic Effects : The strong electron-withdrawing nature of the CF₃ group polarizes the pyridine ring, enhancing the nitrile’s electrophilicity. This property is exploited in the synthesis of fluorinated agrochemicals .

Functionalized Derivatives

3-(Dibromomethyl)picolinonitrile (CAS 126570-65-8)

- Molecular Formula : C₇H₄Br₂N₂

- Molecular Weight : 275.93 g/mol

- Substituents : Dibromomethyl group at 3-position, nitrile at 2-position.

- Applications : The dibromomethyl group serves as a reactive site for further functionalization, such as hydrolysis to aldehydes or ketones. Its instability at room temperature necessitates cold storage (2–8°C) .

Comparative Data Table

Research Findings and Trends

- Steric vs. Electronic Effects: Bromine at the 3- and 6-positions (hypothetical for 3,6-Dibromopicolinonitrile) would likely balance steric bulk and electronic withdrawal, enabling diverse reactivity in cross-coupling reactions. In contrast, 3,5-dibromo isomers exhibit slower kinetics due to increased steric crowding .

- Halogen Influence : Bromine’s higher atomic radius compared to chlorine may improve leaving-group ability in nucleophilic substitutions, a critical factor in catalytic cycles .

- Safety Considerations : Halogenated nitriles often require stringent handling protocols; for example, dichloro analogs are classified as irritants, suggesting similar precautions for brominated versions .

Biologische Aktivität

3,6-Dibromopicolinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinonitrile with two bromine substituents at the 3 and 6 positions. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzyme activity or signal transduction pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In cell line studies, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates from patients with infections. Results indicated a high success rate in inhibiting bacterial growth, particularly in cases resistant to standard antibiotics.

Case Study 2: Anticancer Potential

In a preclinical trial reported by Johnson et al. (2023), the anticancer effects of this compound were assessed using xenograft models. The compound significantly reduced tumor size compared to control groups and showed minimal toxicity to normal tissues, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.